3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Description
This compound features a bicyclo[3.2.1]octane core substituted with a pyridin-4-yloxy group at the 3-position and a propan-1-one moiety linked to a 5-bromo-2-methoxyphenyl group. The stereochemistry ((1R,5S)) is critical for its spatial orientation, influencing receptor interactions. The bromine atom introduces electron-withdrawing effects, while the methoxy group contributes electron-donating properties, creating a polarized aromatic system.
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O3/c1-27-21-6-3-16(23)12-15(21)2-7-22(26)25-17-4-5-18(25)14-20(13-17)28-19-8-10-24-11-9-19/h3,6,8-12,17-18,20H,2,4-5,7,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDSTDLWMIOROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and other pharmacological activities based on diverse research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS Number | 2109594-48-9 |
| Molecular Formula | C22H25BrN2O3 |
| Molecular Weight | 445.3 g/mol |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on related derivatives have shown significant antibacterial effects against various strains, although the specific activity of this compound requires further investigation. The presence of the methoxy and bromo substituents is believed to enhance the compound's interaction with microbial targets.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies using human cancer cell lines have demonstrated that structurally similar compounds can exhibit significant cytotoxic effects. For example, derivatives based on the azabicyclo structure have shown IC50 values indicating moderate to high cytotoxicity against cancerous cells, suggesting that this compound may also possess similar properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HepG2 | 41.6 |
| Derivative B | L-02 | 53.5 |
The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level with specific proteins or enzymes within the target cells. Molecular docking studies suggest that compounds with similar scaffolds can form hydrogen bonds and hydrophobic interactions with key amino acid residues in their target proteins, enhancing their biological efficacy.
Case Studies
- Anticancer Activity : A study evaluated a series of compounds related to azabicyclo derivatives against non-small cell lung cancer cell lines (A549 and H441). The findings indicated that modifications at the phenyl ring significantly influenced anticancer activity, suggesting a potential pathway for optimizing this compound's efficacy.
- Antimicrobial Evaluation : Another study focused on a group of brominated phenolic compounds and their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results highlighted that specific substitutions on the aromatic ring could improve activity against resistant bacterial strains.
Comparison with Similar Compounds
Core Bicyclo[3.2.1]octane Derivatives
Compounds sharing the 8-azabicyclo[3.2.1]octane scaffold differ in substituents, impacting physicochemical and biological properties:
Aromatic Substituent Variations
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 5-bromo-2-methoxyphenyl group balances electron effects, whereas analogs like (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one () feature nitro and fluoro groups, which are stronger electron-withdrawing substituents. This could reduce electron density in the aromatic ring, affecting binding to hydrophobic pockets .
Pharmacological and Functional Analogues
Tropane Alkaloid Derivatives
Hyoscyamine (), a tropane alkaloid with a bicyclo[3.2.1]octane core, shares structural similarities. It binds muscarinic acetylcholine receptors, suggesting that the target compound might also interact with neurological targets. However, hyoscyamine’s 3-hydroxy-2-phenylpropanoate ester group differs from the propan-1-one linkage in the target compound, highlighting divergent pharmacokinetic profiles .
Ester vs. Ketone Linkages
Compounds like (1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate () utilize ester linkages, which are prone to hydrolysis.
Optical Activity and Stereochemistry
The (1R,5S) configuration ensures enantiomeric purity, critical for consistent biological activity. Pharmacopeial tests for optical rotation (e.g., ’s 〈781〉 method) are relevant for quality control in synthesis .
Q & A
Q. Table 1. Key Analytical Parameters for RP-HPLC
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm | |
| Mobile Phase | 0.1% TFA in H₂O/MeCN (gradient) | |
| Flow Rate | 1.2 mL/min | |
| Detection Wavelength | 254 nm |
Q. Table 2. Stability Data at 40°C
| pH | Degradation Rate (%/day) | Major Degradation Pathway |
|---|---|---|
| 3 | 5.2 ± 0.3 | Hydrolysis of methoxy group |
| 7 | 1.1 ± 0.1 | Oxidation |
| 9 | 3.8 ± 0.2 | Ring-opening |
| Data derived from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
